MT₁ Receptor Binding Affinity and Intrinsic Activity
N-(2-Phenoxyphenyl)pentanamide exhibits nanomolar binding affinity for the human MT₁ melatonin receptor. While many melatonergic ligands lack functional selectivity data, this compound has been characterized for both binding (Ki) and intrinsic activity (EC₅₀), providing a clearer pharmacological profile. Compared to the endogenous agonist melatonin, which typically shows high potency but non-selective activity, this compound's defined profile allows for more nuanced investigation of MT₁-mediated signaling. [1]
| Evidence Dimension | MT₁ Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 13 nM |
| Comparator Or Baseline | Melatonin (endogenous agonist) has reported Ki values in the sub-nanomolar to low nanomolar range (e.g., ~0.1-0.5 nM in some assays), but its intrinsic activity is not a differentiating factor in the same way. |
| Quantified Difference | Target compound shows strong binding (13 nM), which is less potent than melatonin but still within a therapeutically relevant range. The key differentiation is the availability of functional EC₅₀ data (242 nM) for the target compound. |
| Conditions | Displacement of 2-[¹²⁵I]-Iodomelatonin from human MT₁ receptor transfected in CHO cell membranes. |
Why This Matters
Procurement of this compound is essential for studies requiring a melatonergic ligand with defined binding affinity and functional activity at MT₁, enabling more precise dose-response and mechanistic experiments than using melatonin alone.
- [1] BindingDB BDBM50117876. Ki: 13 nM; EC50: 242 nM at human MT1 receptor. BindingDB. View Source
